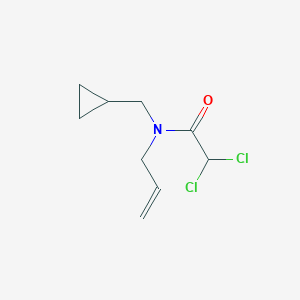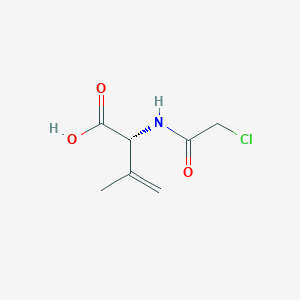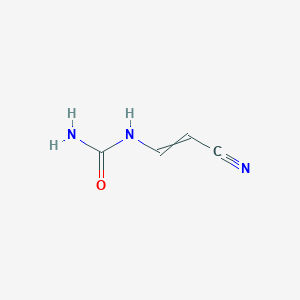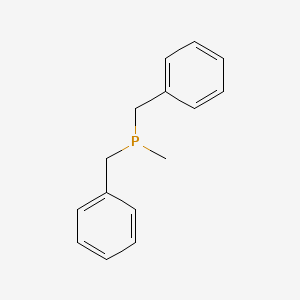
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of two chlorine atoms, a cyclopropylmethyl group, and a prop-2-en-1-yl group attached to the acetamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide typically involves the reaction of 2,2-dichloroacetamide with cyclopropylmethylamine and prop-2-en-1-ylamine. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to maintain consistent reaction conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for its intended applications.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce primary or secondary amines.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism by which 2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would require detailed study through experimental research.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dichloroacetamide: A simpler compound with similar structural features.
N-(Cyclopropylmethyl)acetamide: Lacks the dichloro substitution.
N-(Prop-2-en-1-yl)acetamide: Similar but without the cyclopropylmethyl group.
Uniqueness
2,2-Dichloro-N-(cyclopropylmethyl)-N-(prop-2-en-1-yl)acetamide is unique due to the combination of its functional groups, which may confer specific chemical and biological properties not found in simpler analogs.
Propriétés
Numéro CAS |
61219-92-9 |
|---|---|
Formule moléculaire |
C9H13Cl2NO |
Poids moléculaire |
222.11 g/mol |
Nom IUPAC |
2,2-dichloro-N-(cyclopropylmethyl)-N-prop-2-enylacetamide |
InChI |
InChI=1S/C9H13Cl2NO/c1-2-5-12(6-7-3-4-7)9(13)8(10)11/h2,7-8H,1,3-6H2 |
Clé InChI |
IXYVBHOAPBBXAB-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC1CC1)C(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)
![Ethyl methyl [hydroxy(phenyl)methyl]phosphonate](/img/structure/B14588216.png)
![N-[1,1-Bis(dimethylamino)propyl]prop-2-enamide](/img/structure/B14588226.png)
![N-{4-[Cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide](/img/structure/B14588235.png)





![3,3'-[(E)-Diazenediyl]bis(3-methyl-2-methylidenebutanoic acid)](/img/structure/B14588277.png)
methanone](/img/structure/B14588278.png)

![Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-, ethyl ester](/img/structure/B14588296.png)
